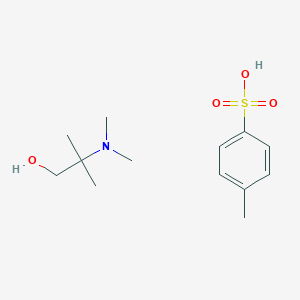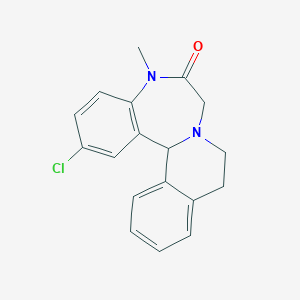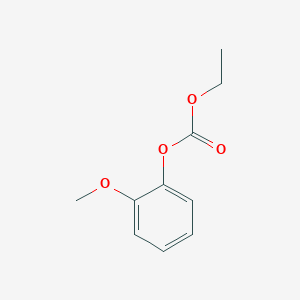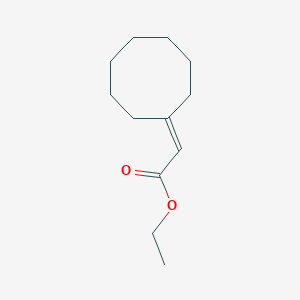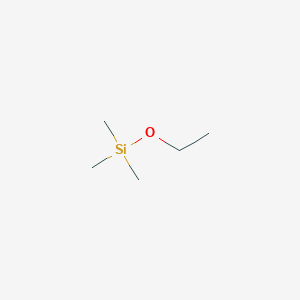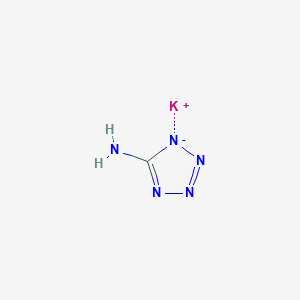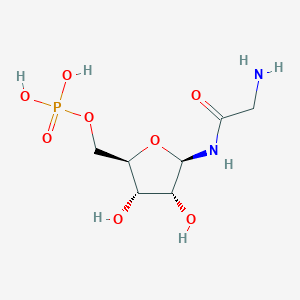
2,2-Dimethoxyethyl isocyanide
Overview
Description
2,2-Dimethoxyethyl isocyanide is an organic compound with the molecular formula C5H9NO2 It is a member of the isocyanide family, characterized by the presence of an isocyanide functional group (-NC) Isocyanides are known for their unique reactivity due to the presence of a nucleophilic and electrophilic terminal carbon
Mechanism of Action
Target of Action
2,2-Dimethoxyethyl isocyanide is a reagent used in multicomponent reactions (MCRs), specifically the Passerini and Ugi reactions . These reactions are important tools for macromolecular design due to their modular character . The primary targets of this compound are carboxylic acids, ketones or aldehydes, and primary amines, which are the starting components of these reactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets in the Passerini and Ugi reactions. In the Passerini three-component reaction (P-3CR), a carboxylic acid, a ketone or aldehyde, and an isocyanide react to form an α-acyloxycarboxamide . The isocyanide acts as both a nucleophile, attacking the carbonyl group of the adduct, and an electrophile, reacting with the carboxylic acid moiety in a so-called α-addition . The resulting intermediate rearranges via intramolecular acyl transfer to generate the α-acyloxycarboxamide .
In the Ugi four-component reaction (U-4CR), a carboxylic acid, a ketone or aldehyde, an isocyanide, and a primary amine react to generate an α-aminoacylamide . The isocyanide again plays a dual role, attacking the electrophilic center of the iminium ion while also acting as an electrophile and reacting with the carboxylic acid .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of macromolecules through the Passerini and Ugi reactions . These reactions are used for monomer synthesis, as polymerization techniques, and for postpolymerization modification . They also provide architecture control, sequence control, and sequence definition .
Biochemical Analysis
Biochemical Properties
These reactions are often employed in combinatorial or medicinal chemistry .
Cellular Effects
Isocyanides are known to inhibit bacterial pathogens by covalently targeting essential metabolic enzymes . This suggests that 2,2-Dimethoxyethyl isocyanide may have similar inhibitory effects on certain cellular processes.
Molecular Mechanism
Isocyanides are known to participate in multicomponent reactions, such as the Passerini three-component reaction (P-3CR) and Ugi four-component reaction (U-4CR) . These reactions involve the interaction of an isocyanide with other compounds to form complex products .
Temporal Effects in Laboratory Settings
Isocyanides are known for their poor stability, which often limits their widespread applications in common laboratory practice and industrial settings .
Metabolic Pathways
Isocyanides are known to inhibit bacterial pathogens by covalently targeting essential metabolic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethoxyethyl isocyanide can be synthesized through the dehydration of formamides. One common method involves the use of phosphorus oxychloride and a tertiary nitrogen base such as triethylamine in dichloromethane. This reaction is exothermic and often requires cooling below zero degrees Celsius . Another greener method involves the use of p-toluenesulfonyl chloride and sodium hydrogen carbonate in water, which is more environmentally friendly and safer .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The choice of reagents and conditions may vary to optimize yield, safety, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethoxyethyl isocyanide undergoes various types of reactions, including:
Multicomponent Reactions: It is commonly used in the Passerini three-component reaction and the Ugi four-component reaction.
Substitution Reactions: The nucleophilic carbon of the isocyanide can participate in substitution reactions with electrophiles.
Addition Reactions: The compound can undergo addition reactions with various nucleophiles.
Common Reagents and Conditions:
Passerini Reaction: Involves a carboxylic acid, a ketone or aldehyde, and the isocyanide under mild conditions to form an α-acyloxycarboxamide.
Ugi Reaction: Involves a carboxylic acid, a ketone or aldehyde, an isocyanide, and a primary amine to form an α-aminoacylamide.
Major Products:
α-Acyloxycarboxamides: Formed from the Passerini reaction.
α-Aminoacylamides: Formed from the Ugi reaction.
Scientific Research Applications
2,2-Dimethoxyethyl isocyanide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through multicomponent reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of polymers and other materials.
Comparison with Similar Compounds
- tert-Butyl isocyanide
- 2,6-Dimethylphenyl isocyanide
- 2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl isocyanide
- 5-Isocyanopent-1-ene
- 5-Isocyanopent-1-yne
Uniqueness: 2,2-Dimethoxyethyl isocyanide is unique due to its specific structure, which imparts distinct reactivity and properties compared to other isocyanides. Its ability to participate in multicomponent reactions and form complex molecules makes it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
2-isocyano-1,1-dimethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-4-5(7-2)8-3/h5H,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGSDTQNBQUWJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C[N+]#[C-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



